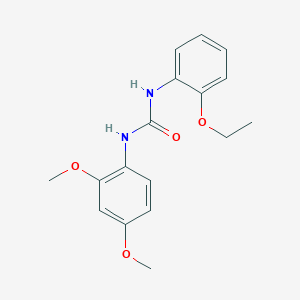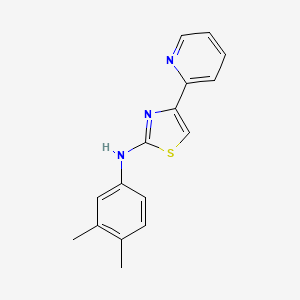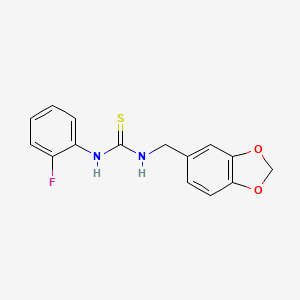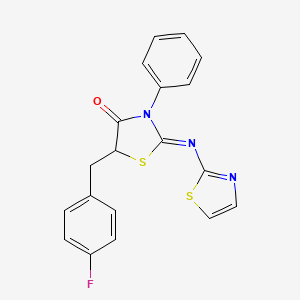![molecular formula C16H19F3N4O2 B5784680 N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 has been shown to inhibit the activity of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide inhibits the activity of BTK by binding to the active site of the enzyme. This prevents the enzyme from phosphorylating downstream targets, which are crucial for the survival and proliferation of cancer cells. Inhibition of BTK activity leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including B-cell lymphomas and leukemias. In vivo studies have shown that this compound inhibits tumor growth in mouse models of cancer. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is its potency and selectivity for BTK inhibition. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential for off-target effects. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Future Directions
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide. One potential direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another potential direction is the evaluation of this compound in other types of cancer, such as solid tumors. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify potential biomarkers that can be used to predict response to treatment.
Synthesis Methods
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate to form 2-(trifluoromethyl)-1H-benzimidazole-1-yl) ethyl acetate. This intermediate is then reacted with morpholine to form this compound. The final product is purified using chromatography techniques.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. BTK is a key protein kinase that is involved in the survival and proliferation of cancer cells. Inhibition of BTK activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to be a potent and selective inhibitor of BTK activity, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)11-14(24)20-5-6-22-7-9-25-10-8-22/h1-4H,5-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDIHTXKBCZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)


![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)
![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)

